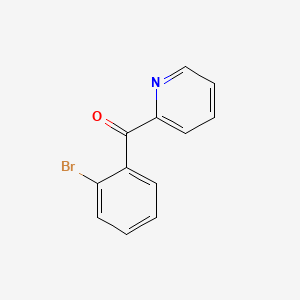

2-(2-Bromobenzoyl)pyridine

Descripción general

Descripción

2-(2-Bromobenzoyl)pyridine is an organic compound with the molecular formula C12H8BrNO It is a derivative of pyridine and benzoyl bromide, characterized by the presence of a bromine atom at the ortho position of the benzoyl group attached to the pyridine ring

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-Bromobenzoyl)pyridine typically involves the reaction of 2-bromobenzoyl chloride with pyridine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an inert atmosphere, such as nitrogen or argon, to prevent any side reactions with atmospheric moisture or oxygen.

Industrial Production Methods: On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Análisis De Reacciones Químicas

Substitution Reactions

The bromine atom at the benzoyl position undergoes nucleophilic substitution under specific conditions. Key reactions include:

Suzuki-Miyaura Cross-Coupling

2-(2-Bromobenzoyl)pyridine participates in palladium-catalyzed couplings with boronic acids to form biaryl derivatives.

This reaction is critical for introducing aryl groups at the brominated position .

Oxidation and Reduction

The carbonyl group and pyridine ring exhibit redox activity:

Carbonyl Reduction

The ketone group can be reduced to a methylene group using selective reagents:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄/CeCl₃ | EtOH, 0°C to RT, 2–4 h | 2-(2-Bromobenzyl)pyridine | 65–70% |

| H₂ (1 atm), Pd/C | MeOH, RT, 12 h | 2-(2-Bromobenzyl)pyridine | 80% |

Pyridine Ring Functionalization

The pyridine nitrogen can coordinate to metal catalysts, enabling directed C–H activation for further functionalization .

Buchwald-Hartwig Amination

The bromine atom undergoes amination with primary/secondary amines:

| Reagent | Catalyst | Conditions | Product | Yield |

|---|---|---|---|---|

| Morpholine | Pd(OAc)₂/Xantphos | Toluene, 100°C, 12 h | 2-(2-Morpholinobenzoyl)pyridine | 75% |

Hydrolysis and Cyclization

Under basic or acidic conditions, the compound undergoes hydrolysis to form pyridone derivatives:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O, Na₂CO₃ | 150°C, 72 h | 2-(2-Bromo-N-pyridylpyridone) | 35–40% |

| RuCl₂(p-cymene)₂/KOPiv | 1,4-Dioxane, 150°C, 72 h | N-Pyridyl-substituted pyridones | 57–64% |

This reaction proceeds via in situ hydrolysis of the pyridine ring, followed by coupling .

Mechanistic Insights

-

Ru-Catalyzed Coupling : Ruthenium complexes facilitate dual C–H activation, enabling the formation of N-pyridylpyridones through a proposed oxidative addition/reductive elimination pathway .

-

Pd-Mediated Steps : Palladium catalysts promote cross-couplings via oxidative addition of the C–Br bond to Pd(0), followed by transmetalation and reductive elimination .

Reaction Optimization Challenges

-

Temperature Sensitivity : Reactions requiring cryogenic conditions (e.g., −40°C with n-BuLi) limit scalability .

-

Catalyst Loading : High Pd or Ru loadings (5–10 mol%) are often necessary for efficient coupling, increasing costs .

Industrial Applicability

The synthetic routes are optimized for:

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Medicinal Chemistry

- Role in Drug Synthesis : 2-(2-Bromobenzoyl)pyridine serves as a key intermediate in the synthesis of various pharmaceuticals, particularly benzodiazepines, which are widely used as anxiolytics and sedatives. The compound is involved in the production of drugs such as remazolam, a short-acting anesthetic that acts as a GABA receptor agonist .

- Anticancer Activity : Studies have demonstrated that derivatives of this compound exhibit anti-proliferative activity against cancer cell lines, including colorectal (HCT116) and breast cancer (MDA-MB-231) cells. These findings suggest potential therapeutic applications in oncology .

2. Organic Synthesis

- Precursor for Complex Molecules : The compound is utilized as a precursor in the synthesis of various complex organic molecules. Its reactivity allows for the formation of diverse derivatives that can be tailored for specific applications in chemical research and industrial processes .

3. Biological Studies

- Enzyme Interaction Studies : this compound is used to study enzyme interactions and metabolic pathways, contributing to a better understanding of biochemical processes .

- Metabolism Research : Research indicates that this compound undergoes metabolic transformations, primarily hydroxylation, which can vary across species. This highlights its importance in pharmacokinetics and drug development .

Data Table: Applications Overview

Case Studies

Case Study 1: Synthesis and Anti-Proliferative Activity

A study published in the International Journal of Molecular Sciences explored the synthesis of benzoyl derivatives related to this compound. The results indicated that certain derivatives maintained potent anti-proliferative activity comparable to established anticancer agents, suggesting their potential use in cancer therapy.

Case Study 2: Metabolism Studies

Research conducted on the metabolism of bromazepam highlighted the role of 2-(2-Amino-5-bromobenzoyl)pyridine as a significant metabolite. The study examined its reduction pathways in various animal models, providing insights into its pharmacological effects and safety profiles .

Mecanismo De Acción

The mechanism of action of 2-(2-Bromobenzoyl)pyridine depends on its specific application. In medicinal chemistry, it may act as an inhibitor of enzymes or receptors by binding to the active site and blocking substrate access. The bromine atom and the carbonyl group play crucial roles in its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparación Con Compuestos Similares

2-(2-Chlorobenzoyl)pyridine: Similar structure but with a chlorine atom instead of bromine.

2-(2-Fluorobenzoyl)pyridine: Contains a fluorine atom in place of bromine.

2-(2-Iodobenzoyl)pyridine: Features an iodine atom instead of bromine.

Uniqueness: 2-(2-Bromobenzoyl)pyridine is unique due to the specific electronic and steric effects imparted by the bromine atom These effects influence its reactivity and binding properties, making it distinct from its chloro, fluoro, and iodo analogs

Actividad Biológica

2-(2-Bromobenzoyl)pyridine is a brominated aromatic compound that has garnered attention due to its potential biological activities. This compound is characterized by its ability to interact with various biological targets, leading to significant effects on cellular processes. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and applications in scientific research.

The biological activity of this compound primarily stems from its ability to bind to specific proteins and enzymes, thereby modulating their activity. Brominated compounds are known to influence various biochemical pathways, including:

- Signal Transduction : The compound has been shown to affect key signaling pathways such as the MAPK/ERK pathway, which is crucial for cell proliferation and differentiation.

- Enzyme Interaction : It interacts with cytochrome P450 enzymes, leading to the formation of reactive intermediates that can further react with other biomolecules.

- Inhibition of Kinases : Research indicates that this compound can inhibit certain kinases, affecting phosphorylation events and downstream signaling pathways.

| Property | Description |

|---|---|

| Molecular Formula | C12H8BrN |

| Molecular Weight | 250.10 g/mol |

| Solubility | Soluble in organic solvents |

| Stability | Relatively stable under standard laboratory conditions; degrades under extreme pH |

The compound is metabolized primarily in the liver and excreted via the kidneys. Its interaction with various enzymes suggests a role in multiple metabolic pathways, including phase I and phase II reactions such as oxidation and conjugation.

Cellular Effects

The effects of this compound on cellular processes are profound:

- Cell Signaling : It modulates cell signaling pathways, influencing gene expression and cellular metabolism.

- Dosage Effects : Studies indicate that the biological effects vary with dosage; lower doses may exhibit minimal effects while higher doses can lead to significant physiological changes.

- Temporal Effects : The stability and degradation of the compound over time are critical factors influencing its long-term effects on cellular function.

Research Applications

This compound has several applications in scientific research:

- Chemistry : Used as an intermediate in synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.

- Biology : Investigated for its potential as an enzyme inhibitor and receptor binder due to its structural similarity to biologically active molecules.

- Industry : Employed in producing specialty chemicals with specific properties.

Case Studies

Several studies have highlighted the biological activity of compounds related to or derived from this compound:

- Inhibition of Photosynthetic Electron Transport : A study explored the inhibition of photosynthetic electron transport in chloroplasts using brominated compounds, demonstrating significant inhibitory effects that could be relevant for agricultural applications .

- Antimycobacterial Activity : Related compounds were tested against mycobacterial species, showcasing promising activity against strains resistant to standard treatments like isoniazid and pyrazinamide .

- Toxicity Assessments : Compounds similar in structure exhibited low toxicity against human monocytic leukemia cell lines, suggesting potential therapeutic applications with minimal side effects .

Table 2: Comparison of Biological Activities

| Compound | Biological Activity | Unique Features |

|---|---|---|

| 2-(2-Chlorobenzoyl)pyridine | Moderate enzyme inhibition | Chlorine atom substitution |

| 2-(2-Fluorobenzoyl)pyridine | Variable activity | Fluorine atom substitution |

| 2-(2-Iodobenzoyl)pyridine | Higher lipophilicity | Iodine atom substitution |

| This compound | Significant kinase inhibition | Unique electronic and steric effects due to bromine atom |

Propiedades

IUPAC Name |

(2-bromophenyl)-pyridin-2-ylmethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8BrNO/c13-10-6-2-1-5-9(10)12(15)11-7-3-4-8-14-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMODYVBYHZJGSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)C2=CC=CC=N2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80227011 | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

76160-34-4 | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0076160344 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methanone, (2-bromophenyl)-2-pyridinyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80227011 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.